Carbonic Anhydrase Isoform Selectivity: N-Hydroxy-4-nitrobenzylamine vs. O- and N-Aryl Hydroxylamine Comparators
N-Hydroxy-4-nitrobenzylamine demonstrates a stark, quantifiable selectivity window among human carbonic anhydrase isoforms that is absent in O-(4-nitrobenzyl)hydroxylamine and most simple N-arylhydroxylamines. In a standardized phenol red-based stopped-flow CO₂ hydrase assay, the compound inhibited the tumor-associated isoform hCA IX with a Ki of 1.60 µM, while exhibiting negligible activity against the ubiquitous cytosolic isoform hCA II (Ki > 100 µM), yielding a selectivity ratio exceeding 62-fold [1]. For the cytosolic isoform hCA I, the Ki was 7.97 µM, representing a 5-fold selectivity for hCA IX over hCA I [2]. In contrast, the O-isomer (CAS 2086-26-2), a commonly purchased derivatization reagent, shows no reported CA inhibition within this range, and the direct N-phenyl analog (N-phenylhydroxylamine) is typically screened as a pan-isoform inhibitor lacking this selectivity signature. This selectivity profile is critical for researchers requiring an hCA IX-biased pharmacological tool with a defined selectivity window.
| Evidence Dimension | Carbonic Anhydrase Inhibition (Ki, µM) – Isoform Selectivity |
|---|---|
| Target Compound Data | hCA IX Ki = 1.60 µM; hCA I Ki = 7.97 µM; hCA II Ki > 100 µM |
| Comparator Or Baseline | O-(4-Nitrobenzyl)hydroxylamine (CAS 2086-26-2): no reported CA inhibition; N-Phenylhydroxylamine: non-selective inhibition (class-level inference) |
| Quantified Difference | >62-fold selectivity for hCA IX over hCA II; 5-fold over hCA I |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay; pre-incubation 15 min to 24 h; measurement after 6 h (BindingDB assay data, sourced from ChEMBL). |
Why This Matters
This hCA IX selectivity (Ki 1.60 µM) makes N-hydroxy-4-nitrobenzylamine a superior starting point for tumor-associated carbonic anhydrase inhibitor development compared to O-isomers or unsubstituted arylhydroxylamines, directly influencing procurement decisions for target-based drug discovery programs.
- [1] BindingDB. BDBM50360796 (CHEMBL1934663). Affinity Data: Ki for hCA IX and hCA II. University of California, San Diego. (Accessed 2026). View Source
- [2] BindingDB. BDBM50360796 (CHEMBL1934663). Affinity Data: Ki for hCA I. UCSD. (Accessed 2026). View Source
